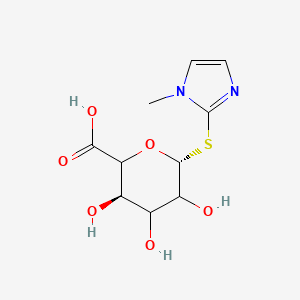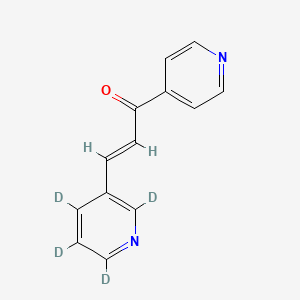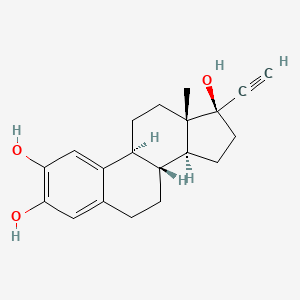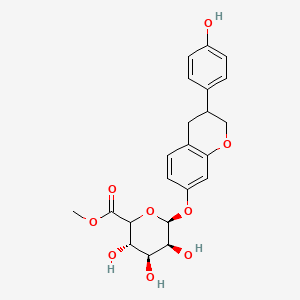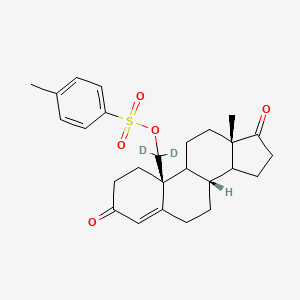
p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2
Vue d'ensemble
Description
P-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2 is a chemical compound with the molecular formula C26H30D2O5S . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2 consists of 26 carbon atoms, 30 hydrogen atoms, 2 deuterium atoms, 5 oxygen atoms, and 1 sulfur atom . The exact structure can be found in databases like PubChem .Applications De Recherche Scientifique
Proteomics Research
Summary of Application
The compound “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2” is used as a specialty product in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Methods of Application
The specific methods of application in proteomics research are not detailed in the available resources. However, proteomics typically involves the large-scale study of proteins, particularly their structures and functions. This can involve various experimental procedures such as mass spectrometry, protein-protein interaction assays, and bioinformatics.
Results or Outcomes
The specific outcomes of using “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2” in proteomics research are not detailed in the available resources.
Testosterone Biosynthesis
Summary of Application
The compound “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2” is related to the biosynthesis of testosterone . Testosterone is an important androgen drug and a precursor of steroid drug synthesis.
Methods of Application
In the study referenced, a bifunctional ketoreductase (KR-2) was observed to stereo-selectively catalyze the bioreduction of 4-androstene-3,17-dione (4-AD) to testosterone . The enzyme demonstrates relatively high-level activity at 40 °C .
Results or Outcomes
The amount of testosterone reached 65.42 g/L after a 52 h reaction with 65.8 g/L 4-AD, 10% isopropanol, and 2 g/L β–NAD + at 40 °C, with a conversion rate of 98.73% .
Pharmaceutical Manufacturing
Summary of Application
Δ1-KstDs, which are related to the compound “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2”, are intriguing for applications in pharmaceutical manufacturing . They are essential in the initial stages of the steroid core’s breakdown .
Methods of Application
The specific methods of application in pharmaceutical manufacturing are not detailed in the available resources. However, it involves the use of Δ1-KstDs in metabolic engineering and enzyme engineering .
Results or Outcomes
The specific outcomes of using “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2” in pharmaceutical manufacturing are not detailed in the available resources.
Environmental Bioremediation
Summary of Application
Δ1-KstDs, which are related to the compound “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2”, are also used in environmental bioremediation . This involves the use of organisms to remove or neutralize pollutants from a contaminated site .
Methods of Application
The specific methods of application in environmental bioremediation are not detailed in the available resources. However, it involves the use of Δ1-KstDs in the breakdown of steroid cores .
Propriétés
IUPAC Name |
[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O5S/c1-17-3-6-20(7-4-17)32(29,30)31-16-26-14-11-19(27)15-18(26)5-8-21-22-9-10-24(28)25(22,2)13-12-23(21)26/h3-4,6-7,15,21-23H,5,8-14,16H2,1-2H3/t21-,22?,23?,25-,26+/m0/s1/i16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEONXJKSHDLSE-RITZHDHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(=O)C=C2CCC4C3CCC5(C4CCC5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@]12CCC(=O)C=C1CC[C@@H]3C2CC[C@]4(C3CCC4=O)C)OS(=O)(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783107 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



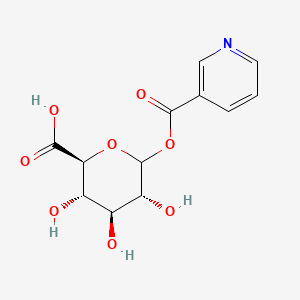
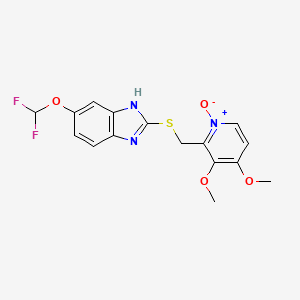

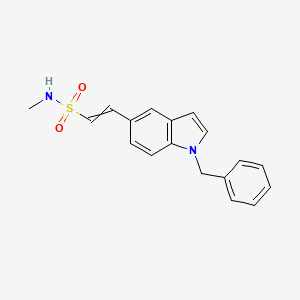


![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
